![molecular formula C12H18INO B13068709 4-{[1-(4-Iodophenyl)ethyl]amino}butan-2-ol](/img/structure/B13068709.png)
4-{[1-(4-Iodophenyl)ethyl]amino}butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[1-(4-Iodophenyl)ethyl]amino}butan-2-ol is an organic compound with the molecular formula C12H18INO It is characterized by the presence of an iodophenyl group attached to an ethylamino butanol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(4-Iodophenyl)ethyl]amino}butan-2-ol typically involves the reaction of 4-iodoacetophenone with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the desired product. Common reagents used in this synthesis include sodium borohydride or lithium aluminum hydride as reducing agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
4-{[1-(4-Iodophenyl)ethyl]amino}butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the iodine atom, forming a simpler amine structure.
Substitution: The iodine atom can be substituted with other functional groups such as fluorine, chlorine, or bromine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogen exchange reactions often use reagents like sodium fluoride or chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-{[1-(4-iodophenyl)ethyl]amino}butan-2-one, while substitution reactions can produce compounds like 4-{[1-(4-fluorophenyl)ethyl]amino}butan-2-ol .
Aplicaciones Científicas De Investigación
4-{[1-(4-Iodophenyl)ethyl]amino}butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-{[1-(4-Iodophenyl)ethyl]amino}butan-2-ol involves its interaction with specific molecular targets. The iodine atom plays a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 4-{[1-(4-Fluorophenyl)ethyl]amino}butan-2-ol
- 4-{[1-(4-Chlorophenyl)ethyl]amino}butan-2-ol
- 4-{[1-(4-Bromophenyl)ethyl]amino}butan-2-ol
Uniqueness
4-{[1-(4-Iodophenyl)ethyl]amino}butan-2-ol is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher molecular weight and specific reactivity patterns. This uniqueness makes it valuable in applications where iodine’s properties are advantageous, such as in radiolabeling for imaging studies .
Propiedades
Fórmula molecular |
C12H18INO |
|---|---|
Peso molecular |
319.18 g/mol |
Nombre IUPAC |
4-[1-(4-iodophenyl)ethylamino]butan-2-ol |
InChI |
InChI=1S/C12H18INO/c1-9(15)7-8-14-10(2)11-3-5-12(13)6-4-11/h3-6,9-10,14-15H,7-8H2,1-2H3 |
Clave InChI |
WIBROQAMZSRSDS-UHFFFAOYSA-N |
SMILES canónico |
CC(CCNC(C)C1=CC=C(C=C1)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethyl-1-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid](/img/structure/B13068640.png)
![tert-Butyl 3-hydroxy-3-[2-(trifluoromethoxy)phenyl]azetidine-1-carboxylate](/img/structure/B13068645.png)

![1-Fluoro-3-[(2-methylphenyl)amino]propan-2-ol](/img/structure/B13068653.png)
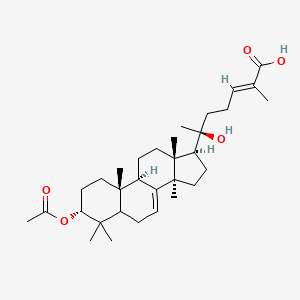
![tert-butyl 3-{[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidine-1-carboxylate](/img/structure/B13068668.png)
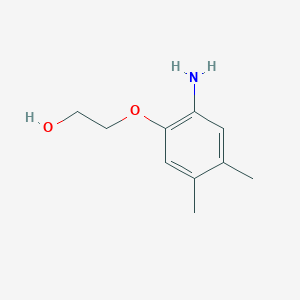
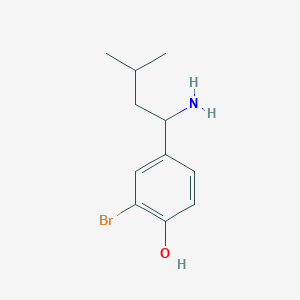
![2-Methanesulfonylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13068687.png)
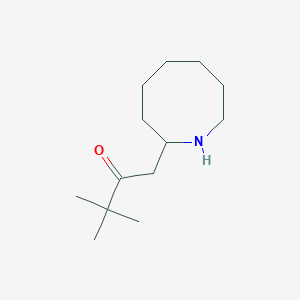
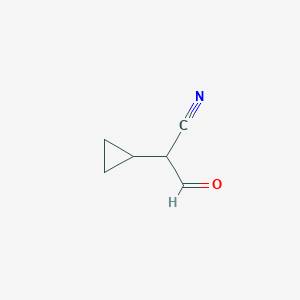
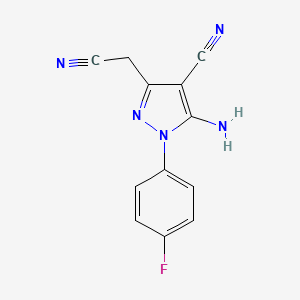

![1-[(1-Ethylcyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13068725.png)
